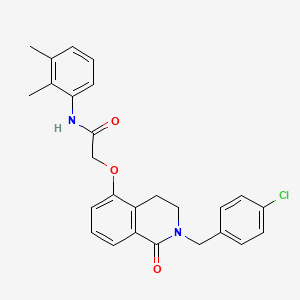![molecular formula C14H17NO3 B2867681 N-([2,2'-bifuran]-5-ylmethyl)pivalamide CAS No. 2034489-90-0](/img/structure/B2867681.png)
N-([2,2'-bifuran]-5-ylmethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” is a complex organic molecule. It seems to contain a bifuran moiety, which is a type of aromatic compound consisting of two furan rings . It also contains a pivalamide group, which is an amide derived from pivalic acid .
Molecular Structure Analysis
The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be complex due to the presence of the bifuran and pivalamide moieties . The bifuran moiety would likely contribute to the aromaticity of the molecule, while the pivalamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be influenced by the bifuran and pivalamide groups . The bifuran moiety could potentially undergo electrophilic aromatic substitution reactions, while the pivalamide group could potentially participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would be influenced by its molecular structure . For instance, the presence of the bifuran moiety could potentially increase its aromaticity and stability, while the pivalamide group could influence its solubility and reactivity .Applications De Recherche Scientifique
Control and Site of Lithiation
The study by Smith et al. (2013) on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds reveals insights into regioselective lithiation processes, which are crucial for the synthesis of substituted derivatives in pharmaceutical and materials science research. This process enables the introduction of functional groups into specific positions on a molecule, facilitating the synthesis of complex molecules for various applications (Smith et al., 2013).
Metabolism and Hemoglobin Adduct Formation
Research on the metabolism of acrylamide by Fennell et al. (2005) provides a foundational understanding of how certain compounds are metabolized in humans, which can be applicable to studying the metabolism of N-([2,2'-bifuran]-5-ylmethyl)pivalamide. Understanding the metabolic pathways and hemoglobin adduct formation is critical for assessing the potential toxicological effects of chemicals and developing safer pharmaceuticals and chemicals (Fennell et al., 2005).
Metabolites Identification
The identification of metabolites of N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide by Song et al. (2014) demonstrates the use of high-resolution/high-accuracy tandem mass spectrometry in identifying metabolic pathways. Such techniques could be applied to this compound to understand its metabolism, aiding in the development of drugs and chemicals with better safety profiles (Song et al., 2014).
High-Performance Polymers
Hasegawa et al. (1999) explored the dynamic mechanical properties of asymmetric biphenyl type polyimides, which are relevant to the development of materials with specific mechanical and thermal properties. This research could inspire investigations into the polymer applications of this compound or its derivatives, particularly in the fields of electronics, aerospace, and automotive industries (Hasegawa et al., 1999).
Catalysis and Chemical Reactions
The work by Ichikawa et al. (2019) on the regio- and enantioselective synthesis of 1,2-diamine derivatives showcases the importance of catalysis in achieving selective chemical reactions. Such catalytic processes could be applied to the synthesis and functionalization of this compound, enabling the creation of compounds with desired stereochemistry for pharmaceutical and chemical industries (Ichikawa et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-9-10-6-7-12(18-10)11-5-4-8-17-11/h4-8H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYCQBESZICBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)
![5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2867600.png)
![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)


![Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2867610.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)

